molecular formula C20H22F3N3O B14197523 N-(2,4-Difluorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide CAS No. 923024-78-6

N-(2,4-Difluorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide

Cat. No.: B14197523
CAS No.: 923024-78-6
M. Wt: 377.4 g/mol
InChI Key: KFPRIJSJCDYKPI-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Difluorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide typically involves the reaction of 2,4-difluoroaniline with 4-(4-fluorophenyl)piperazine in the presence of a coupling agent. Common reagents used in this synthesis include:

    Coupling agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (N,N’-Dicyclohexylcarbodiimide)

    Solvents: Dichloromethane, tetrahydrofuran (THF)

    Catalysts: DMAP (4-Dimethylaminopyridine)

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include:

    Reactor design: Batch reactors with temperature and pressure control

    Purification: Crystallization, chromatography

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Difluorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents like potassium permanganate (KMnO₄)

    Reduction: Reaction with reducing agents like lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophilic substitution reactions with halides

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium

    Reduction: LiAlH₄ in anhydrous ether

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules

    Biology: Studied for its interactions with biological targets

    Medicine: Potential therapeutic agent for neurological disorders

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-(2,4-Difluorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of neurotransmitter systems, leading to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Difluorophenyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]butanamide
  • N-(2,4-Difluorophenyl)-4-[4-(4-methylphenyl)piperazin-1-yl]butanamide

Uniqueness

N-(2,4-Difluorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide is unique due to its specific substitution pattern on the phenyl rings, which may confer distinct pharmacological properties compared to its analogs.

Properties

CAS No.

923024-78-6

Molecular Formula

C20H22F3N3O

Molecular Weight

377.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide

InChI

InChI=1S/C20H22F3N3O/c21-15-3-6-17(7-4-15)26-12-10-25(11-13-26)9-1-2-20(27)24-19-8-5-16(22)14-18(19)23/h3-8,14H,1-2,9-13H2,(H,24,27)

InChI Key

KFPRIJSJCDYKPI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC(=O)NC2=C(C=C(C=C2)F)F)C3=CC=C(C=C3)F

Origin of Product

United States

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